

4'-Nitro-p-toluenesulfonanilide chemical properties and structure

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Compound of Interest

Compound Name: 4'-Nitro-p-toluenesulfonanilide

Cat. No.: B1585540

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An In-Depth Technical Guide to **4'-Nitro-p-toluenesulfonanilide**: Properties, Synthesis, and Applications

Introduction

4'-Nitro-p-toluenesulfonanilide is a distinct organic compound characterized by a molecular architecture that brings together a p-toluenesulfonyl group and a 4-nitroaniline moiety through a sulfonamide linkage ($-\text{SO}_2\text{-NH}-$).^[1] This structure is of significant interest to the scientific community, particularly those in synthetic organic chemistry and drug discovery. The molecule's unique electronic properties, stemming from the electron-withdrawing nitro group on one aromatic ring and the weakly electron-donating methyl group on the other, make it a versatile intermediate and building block.^[1] This guide provides a comprehensive overview of its chemical and physical properties, structural features, synthesis protocols, and key applications, offering field-proven insights for researchers and development professionals.

Physicochemical and Structural Properties

The utility of any chemical compound in a research or development setting begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in different solvents, its thermal stability, and its reactivity.

Core Chemical Properties

The properties of **4'-Nitro-p-toluenesulfonanilide** are summarized in the table below. These values are critical for designing experiments, planning purification strategies, and ensuring safe handling.

Property	Value	Source(s)
CAS Number	734-25-8	[1][2][3]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₄ S	[1][2]
Molecular Weight	292.31 g/mol	[1][2]
Physical State	Crystalline solid (predicted)	[1]
Color	Pale yellow to off-white (predicted)	[1]
Solubility	Predicted to have poor solubility in water but good solubility in common organic solvents like acetone, ethanol, and dichloromethane.	[1][4]
Melting Point	Predicted to be higher than its parent compound, p-toluenesulfonamide (136-139°C), due to increased molecular weight and intermolecular forces.	[1]

Molecular Structure

The structure of **4'-Nitro-p-toluenesulfonanilide** is defined by the sulfonamide bridge connecting two substituted benzene rings. This linkage is not merely a passive connector; its geometry and electronic nature influence the overall reactivity of the molecule. The electron-withdrawing nitro group deactivates the aniline ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. Conversely, the tosyl group is a well-established protecting group and an excellent leaving group in various reactions.[5][6]

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